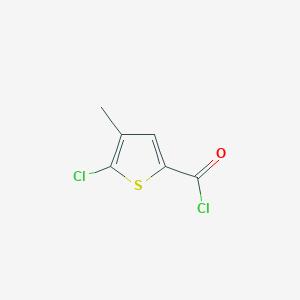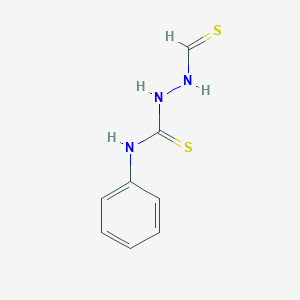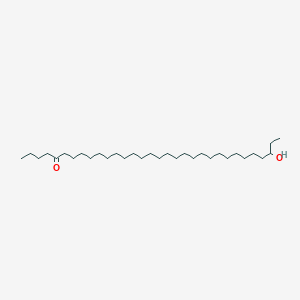
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid: is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a carbazole core with a methyl group, a methylbenzoyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Friedel-Crafts Acylation:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide and a strong base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole core and the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, ketones, or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s carbazole core is known for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their excellent charge-transport properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific optical, electronic, or mechanical properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its therapeutic effects. The exact pathways involved can vary depending on the specific biological activity being studied.
Electronic Properties: In organic electronics, the compound’s mechanism of action involves its ability to transport charge carriers (electrons or holes) efficiently, which is crucial for the performance of devices like OLEDs and OPVs.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-9H-carbazole-2-carboxylic acid: Lacks the 4-methylbenzoyl group, which may affect its biological and electronic properties.
3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid: Lacks the methyl group, which may influence its reactivity and applications.
1-methyl-3-(4-chlorobenzoyl)-9H-carbazole-2-carboxylic acid: Contains a chlorobenzoyl group instead of a methylbenzoyl group, which can alter its chemical and physical properties.
Uniqueness
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid is unique due to the specific combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
91544-98-8 |
|---|---|
Fórmula molecular |
C22H17NO3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid |
InChI |
InChI=1S/C22H17NO3/c1-12-7-9-14(10-8-12)21(24)17-11-16-15-5-3-4-6-18(15)23-20(16)13(2)19(17)22(25)26/h3-11,23H,1-2H3,(H,25,26) |
Clave InChI |
CSGGXKURPZGRHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3C(=C2)C4=CC=CC=C4N3)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)


![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)




